(3Z)-1-phenylquinoline-2,3,4(1H)-trione 3-oxime
Overview
Description
(3Z)-1-phenylquinoline-2,3,4(1H)-trione 3-oxime is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a member of the quinoline family and has been found to possess unique properties that make it a promising candidate for further study.
Scientific Research Applications
Antioxidant Properties
Oximes, including compounds similar to (3Z)-1-phenylquinoline-2,3,4(1H)-trione 3-oxime, have been investigated for their potential antioxidant properties. A study on 3-(phenylhydrazono) butan-2-one oxime, a compound structurally related to the oxime , demonstrated its efficacy in reducing hydrogen peroxide-induced lipid peroxidation, suggesting its potential as an antioxidant compound (Puntel et al., 2008).
Catalytic Synthesis and Antimicrobial Activity
Quinoline derivatives, similar to the specified compound, have been synthesized using Zirconium nanoparticles (ZrO2 NPs) as catalysts, demonstrating potential antimicrobial activity. This synthesis method, which involved derivatives like 3-benzylidene-1-phenylquinoline-2,4(1H,3H)-dione, highlighted the compound's potential for antibacterial and antifungal applications (Jadhav et al., 2017).
Synthesis and Antimicrobial Activities of New Oxime Carbamates
Research involving the synthesis of new oxime carbamates of 3-aryl-2-thioquinazolin-4(3H)-one, which shares structural similarities with the compound , has shown significant results in antimicrobial activities. This implies potential for similar structures in antimicrobial applications (Patil et al., 2012).
NMDA Receptor Glycine Site Antagonists
Compounds structurally related to (3Z)-1-phenylquinoline-2,3,4(1H)-trione 3-oxime, such as 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes, have been identified as potent antagonists for NMDA receptor glycine sites. This suggests potential neurological applications for similar compounds (Cai et al., 1996).
Cytotoxic Evaluation
Certain derivatives of 4-anilino-2-phenylquinoline, related to the compound , have been evaluated for cytotoxicity against cancer cells. This research implies potential use in cancer treatment or as a model for the development of anticancer agents (Zhao et al., 2005).
properties
IUPAC Name |
4-hydroxy-3-nitroso-1-phenylquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-11-8-4-5-9-12(11)17(15(19)13(14)16-20)10-6-2-1-3-7-10/h1-9,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVMFMIISDSSJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-1-phenylquinoline-2,3,4(1H)-trione 3-oxime |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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